

Spectroscopic Profile of 1,4-Butane Sultone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Butane sultone

Cat. No.: B142793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,4-butane sultone** (CAS No. 1633-83-6), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,4-butane sultone**.

Table 1: ^1H NMR Spectroscopic Data for 1,4-Butane Sultone[1]

Assignment	Chemical Shift (δ) in ppm
A	4.551
B	3.169
C	2.249
D	1.868

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,4-Butane Sultone[1][2]

Assignment	Chemical Shift (δ) in ppm
1	74.28
2	48.31
3	23.52
4	22.85

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Peak List for 1,4-Butane Sultone

Frequency (cm ⁻¹)	Intensity	Assignment
~2950	Medium-Strong	C-H Stretch (alkane)
~1350 & ~1175	Strong	S=O Asymmetric & Symmetric Stretch (sulfonate)
~1050	Strong	C-O Stretch (ester)

Note: The exact peak positions can vary slightly depending on the sampling method.

Table 4: Mass Spectrometry (MS) Data for 1,4-Butane Sultone

m/z	Relative Intensity (%)	Assignment
136	Moderate	$[M]^+$ (Molecular Ion)
92	High	$[M - C_2H_4O]^+$
42	99.99	$[C_3H_6]^+$ (Base Peak)[2]
41	46.97	$[C_3H_5]^+$

Ionization Method: Electron Impact (EI)[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra of **1,4-butane sultone**.

Materials:

- **1,4-Butane Sultone** (5-25 mg for 1H , 20-50 mg for ^{13}C)[3]
- Deuterated chloroform ($CDCl_3$)
- NMR tube (5 mm diameter)
- Pasteur pipette
- Small vial
- Vortex mixer or sonicator

Procedure:

- Sample Preparation: Accurately weigh the required amount of **1,4-butane sultone** and transfer it to a clean, dry vial.[3]

- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.[3]
- Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[3]
- Using a Pasteur pipette, transfer the solution into a clean NMR tube. The liquid level should be about 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H spectrum.
 - If required, acquire the ^{13}C spectrum. This will typically require a longer acquisition time due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[4]

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **1,4-butane sultone**.

Materials:

- **1,4-Butane Sultone** (liquid)
- FTIR spectrometer
- Salt plates (e.g., KBr) or an ATR accessory
- Pipette

Procedure (Liquid Film Method):

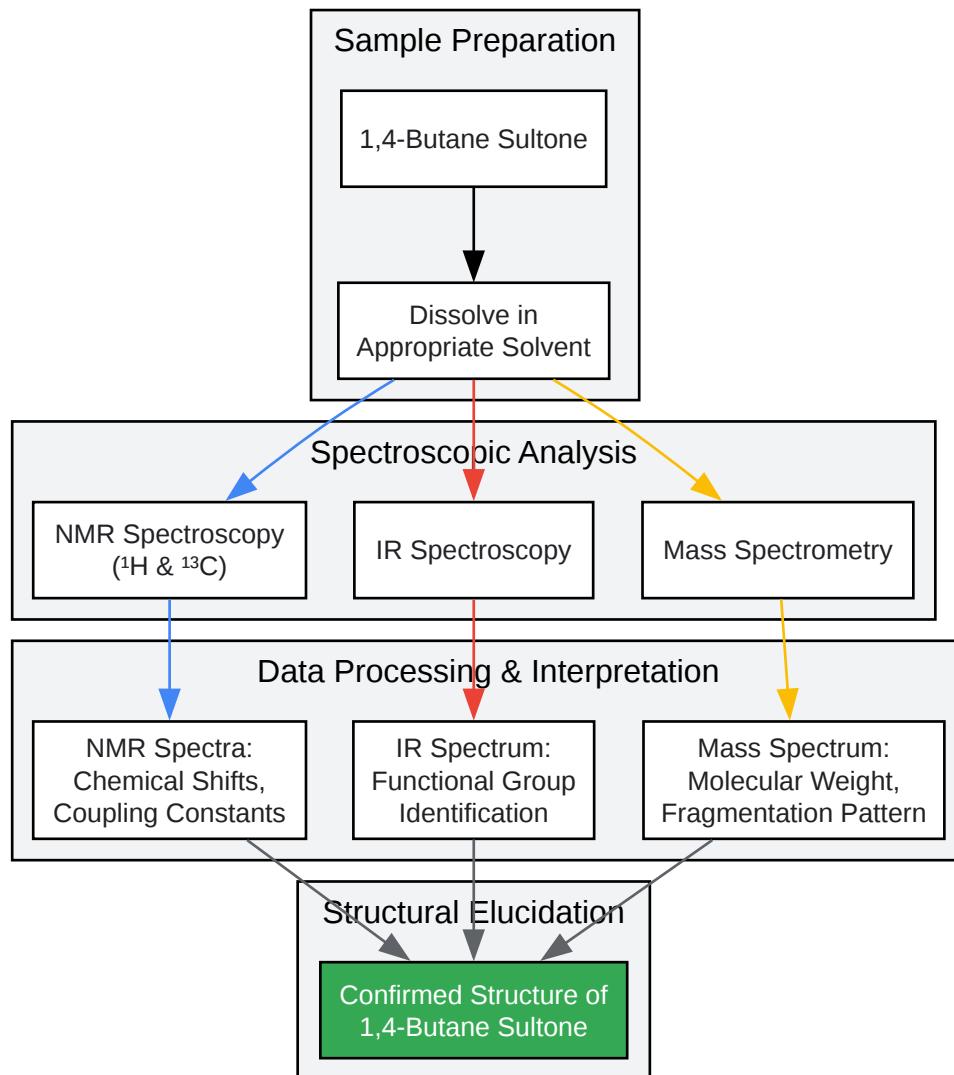
- Ensure the salt plates are clean and dry.
- Place one to two drops of liquid **1,4-butane sultone** onto one salt plate.

- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Place the sandwiched plates into the sample holder of the FTIR spectrometer.
- Acquire the spectrum.
- After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of **1,4-butane sultone**.

Materials:


- **1,4-Butane Sultone**
- Mass spectrometer (e.g., with an Electron Impact source)
- Suitable solvent for sample introduction (if necessary)

Procedure (Electron Impact Ionization):

- Introduce a small amount of the **1,4-butane sultone** sample into the ion source of the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][6]
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[6][7]
- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **1,4-butane sultone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1,4-butane sultone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Butane sultone(1633-83-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Butane Sultone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142793#spectroscopic-data-for-1-4-butane-sultone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com